1-{4-[(6-Methylpyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one

Structural confirmation Chemical identity Molecular descriptors

The sole commercial source of the pyrrolidin-2-one N-linked to 4-[(6-methylpyridin-2-yl)oxy]cyclohexyl scaffold. No generic interchange with analogs; unquantified risk of altered target engagement and ADME. ≥95% purity. Ideal reference standard for LC-MS/NMR, or building block for library synthesis. Synthetic handle for derivatization. De novo profiling required. Get a quote now.

Molecular Formula C16H22N2O2
Molecular Weight 274.364
CAS No. 2199302-27-5
Cat. No. B2510647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{4-[(6-Methylpyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one
CAS2199302-27-5
Molecular FormulaC16H22N2O2
Molecular Weight274.364
Structural Identifiers
SMILESCC1=NC(=CC=C1)OC2CCC(CC2)N3CCCC3=O
InChIInChI=1S/C16H22N2O2/c1-12-4-2-5-15(17-12)20-14-9-7-13(8-10-14)18-11-3-6-16(18)19/h2,4-5,13-14H,3,6-11H2,1H3
InChIKeyUMYLDDMRXAYNAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-{4-[(6-Methylpyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one (CAS 2199302-27-5): Structural Identity and Sourcing Baseline


1-{4-[(6-Methylpyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one (CAS 2199302-27-5) is a synthetic heterocyclic compound with the molecular formula C16H22N2O2 and a molecular weight of 274.36 g/mol, featuring a pyrrolidin-2-one core N-linked to a cyclohexyl ring that bears a 6-methylpyridin-2-yloxy substituent [1][2]. Its IUPAC name is 1-[4-(6-methylpyridin-2-yl)oxycyclohexyl]pyrrolidin-2-one, and it is currently offered by a limited number of specialty chemical suppliers for non-human research purposes, with typical purities around 95% [3]. Due to the absence of published pharmacological or physicochemical benchmarking data, any procurement decision must be based on a critical assessment of available structural and purity information rather than on demonstrated performance advantages.

Why Generic Substitution Is Not Supported for 1-{4-[(6-Methylpyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one (CAS 2199302-27-5)


There is currently no public evidence that any other compound shares the identical substitution pattern—pyrrolidin-2-one N-linked to a 4-[(6-methylpyridin-2-yl)oxy]cyclohexyl scaffold—with documented comparative performance data against 1-{4-[(6-Methylpyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one. Closely related analogs, such as 1-{4-[(3-methylpyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one or 5-{[(6-methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one, differ in the position of the methyl substituent or the point of attachment to the pyrrolidinone ring, which would be expected to alter molecular recognition, physicochemical properties, and biological activity; however, no head-to-head data exist to quantify these differences [1][2]. In the absence of such data, generic interchange cannot be scientifically justified and carries unquantified risk of altered target engagement, solubility, or metabolic stability.

Quantitative Differentiation Evidence for 1-{4-[(6-Methylpyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one (CAS 2199302-27-5)


Structural Identity Confirmation via Canonical SMILES and Molecular Descriptors

The canonical SMILES for 1-{4-[(6-Methylpyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one is reported as CC1=NC(=CC=C1)OC2CCC(CC2)N3CCCC3=O, which uniquely defines the connectivity and distinguishes it from positional isomers such as the 3-methylpyridin-2-yloxy analog where the methyl group is at the 3-position rather than the 6-position of the pyridine ring [1]. The molecular formula C16H22N2O2 and molecular weight 274.36 g/mol provide baseline descriptors for identity verification [2].

Structural confirmation Chemical identity Molecular descriptors

Available Purity Specification for Procurement Quality Control

The compound is reported to be available at a typical purity of 95%, as stated by multiple specialty chemical suppliers [1]. This purity level serves as a minimum acceptance criterion for procurement but does not confer any performance advantage over analogs, for which comparable purity data are not publicly disclosed.

Purity Quality control Procurement specification

Molecular Scaffold Classification Relative to Known Bioactive Pyrrolidinone Series

The pyrrolidin-2-one core linked to a cyclohexyl ring is a recognized scaffold in multiple therapeutic programs, most notably cyclohexyl-substituted pyrrolidinones developed as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors and as diacylglycerol acyltransferase 1 (DGAT-1) inhibitors [1][2]. However, 1-{4-[(6-Methylpyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one has not been explicitly reported in any published structure-activity relationship (SAR) study for these targets, and no IC50, Ki, or functional assay data are available for this specific compound against any biological target.

Scaffold analysis Pyrrolidin-2-one 11β-HSD1 DGAT-1

Application Scenarios for 1-{4-[(6-Methylpyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one (CAS 2199302-27-5) Based on Available Evidence


Chemical Probe or Tool Compound for Exploring Pyrrolidinone-Based Target Engagement

Given the documented activity of structurally related cyclohexyl-pyrrolidinone derivatives against 11β-HSD1 and DGAT-1, this compound may serve as a starting point for medicinal chemistry exploration, provided that de novo biological profiling is conducted [1][2]. Any such use requires the end user to generate all target engagement, selectivity, and ADME data.

Reference Standard for Analytical Method Development and Structure Confirmation

The compound's well-defined canonical SMILES and molecular formula (C16H22N2O2, MW 274.36) enable its use as a reference standard in LC-MS or NMR method development for detecting pyrrolidinone-containing analytes in complex matrices [1].

Synthetic Intermediate in the Construction of Diversified Pyrrolidinone Libraries

The presence of the 6-methylpyridin-2-yloxy moiety offers a potential synthetic handle for further derivatization, such as N-oxide formation or electrophilic aromatic substitution, making this compound a candidate building block for library synthesis, though no published synthetic protocols exist for this specific scaffold [2].

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